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Compound of Interest

Compound Name: 2,4-Thiophenedicarbonitrile
CAS No.: 18853-41-3
Cat. No.: B098681
Get Quote
. J

Executive Summary

2,4-Thiophenedicarbonitrile (also known as Thiophene-2,4-dicarbonitrile) is a specialized
organosulfur compound characterized by a thiophene ring substituted with cyano groups at the
2 and 4 positions. It serves as a high-value intermediate in the synthesis of pharmaceuticals,
particularly GABA receptor modulators, antimicrobials, and azo dyes. Its electron-deficient
nature, driven by the two nitrile groups, makes it a reactive electrophile in cyclization reactions
and a robust scaffold for nucleophilic aromatic substitution in derivative synthesis.

Chemical Identity & Properties
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Property Data

CAS Number 18853-41-3

IUPAC Name Thiophene-2,4-dicarbonitrile

Molecular Formula CeH2N2S

Molecular Weight 134.16 g/mol

Physical State Off-white to pale yellow solid

Solubility Soluble.in DMSO, DMF, Acetonitrile; sparingly
soluble in water

Melting Point ~160-164 °C (Derivative dependent)

Hazards Acute Toxicity (Oral/Inhal/Dermal), Skin Irritant

Synthesis Protocols
Primary Route: Rosenmund-von Braun Cyanation

For the direct synthesis of the core 2,4-thiophenedicarbonitrile from accessible precursors
(e.g., 2,4-dibromothiophene), the Rosenmund-von Braun reaction is the industry standard. This
method utilizes copper(l) cyanide to replace halogen substituents.

Protocol Methodology

Reagents: 2,4-Dibromothiophene (1.0 eq), Copper(l) cyanide (CuCN, 2.5 eq). Solvent: DMF
(N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: HMPA was historically used
but is avoided now due to carcinogenicity.

e Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic
stir bar, dissolve 2,4-dibromothiophene (10 mmol) in anhydrous DMF (20 mL).

» Addition: Add Copper(l) cyanide (25 mmol) in a single portion. The reaction mixture will
appear as a suspension.

e Reaction: Heat the mixture to 150-160 °C under an inert atmosphere (Nitrogen or Argon) for
6—12 hours. Monitor via TLC (eluent: Hexane/EtOAc) until the starting bromide is consumed.
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e Workup (Critical Step):

o Cool the mixture to room temperature.

o Quenching: Pour the reaction mixture into a solution of FeCls (ferric chloride) in dilute HCI.

This oxidizes the excess Cu(l) and complexes the free cyanide, facilitating the breakdown
of the copper-product complex.

o Alternative: Use ethylenediamine/water to chelate copper.

o Extraction: Extract the agueous phase with ethyl acetate (3 x 50 mL). Wash the combined
organics with water and brine to remove DMF.

 Purification: Dry over Naz2S0Oa4, concentrate in vacuo, and purify via column chromatography
(Silica gel, Hexane/EtOAc gradient).

Expert Insight: Why this works

The thiophene ring is electron-rich, but the halogen positions allow for oxidative addition by the

Copper(l) species. The high temperature is thermodynamically necessary to overcome the
activation energy of the aryl-halogen bond cleavage. The use of DMF is crucial as it stabilizes
the intermediate copper complexes.

Secondary Route: Multicomponent Gewald-Type
Cyclization

For researchers aiming to synthesize amino-substituted derivatives (e.g., 3-amino-2,4-
dicarbonitrile derivatives) often used in drug discovery, a one-pot multicomponent reaction is
preferred over the cyanation route.

Mechanism: Reaction of a ketone/aldehyde, malononitrile, and elemental sulfur (or a sulfur
donor) in the presence of a base (morpholine/piperidine). This builds the thiophene ring de
novo with the nitrile handles already in place.

Mechanism of Action: Copper-Mediated Cyanation

The following diagram illustrates the mechanistic flow of the Rosenmund-von Braun reaction
used to synthesize the target CAS.
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Figure 1: Mechanistic pathway for the copper-mediated cyanation of bromothiophenes. The
reaction proceeds via a proposed oxidative addition/reductive elimination cycle or a
nucleophilic aromatic substitution mechanism facilitated by copper coordination.

Applications in Drug Development & Materials[3]
Medicinal Chemistry

Thiophene analogs are bioisosteres for phenyl rings, often improving metabolic stability and
lipophilicity.

o GABA Receptor Modulation: Derivatives of 2,4-thiophenedicarbonitrile (specifically amino-
derivatives) act as allosteric modulators for the GABA-A receptor, showing potential as
antiepileptics and anxiolytics.

e Antimicrobial Agents: The nitrile groups can be hydrolyzed to amides or cyclized into
tetrazoles, which are key pharmacophores in antibiotics (e.g., cephalosporin analogs).

Materials Science

e Conductive Polymers: The electron-withdrawing nitrile groups lower the LUMO energy of
thiophene polymers, making them stable n-type semiconductors for organic photovoltaics
(OPVs).

e Azo Dyes: The compound serves as a coupling component. The diazonium salts react at the
unsubstituted positions to form vibrant, stable dyes for synthetic fibers.
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Safety & Handling Protocols (E-E-A-T)

Warning: This compound contains nitrile groups and is synthesized using cyanide sources.
Strict adherence to safety protocols is mandatory.

Engineering Controls: All operations involving CuCN or the heating of nitriles must be
performed in a certified chemical fume hood with a face velocity of >100 fpm.

PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.

Cyanide Waste Management:
o Never acidify the waste stream directly (releases fatal HCN gas).

o Treat aqgueous waste with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to
cyanate before disposal.

First Aid:

o Inhalation:[1][2] Move to fresh air immediately.[1] Administer oxygen if breathing is difficult.

[1]

o Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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